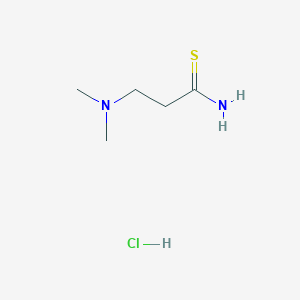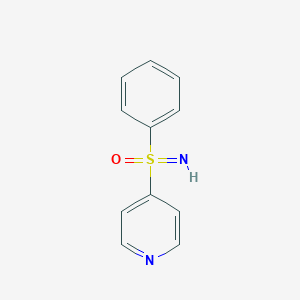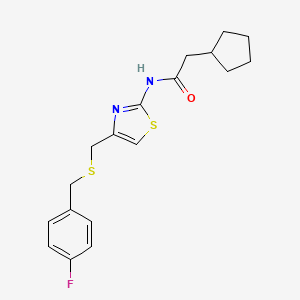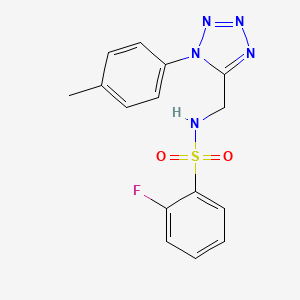![molecular formula C22H19ClN4O3 B2518613 3-(4-氯苯基)-5-甲基-2,4-二氧代-N-(1-苯乙基)-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺 CAS No. 921805-55-2](/img/structure/B2518613.png)
3-(4-氯苯基)-5-甲基-2,4-二氧代-N-(1-苯乙基)-2,3,4,5-四氢-1H-吡咯并[3,2-d]嘧啶-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗潜力
该化合物属于杂环嘧啶类骨架,已被发现广泛用作治疗剂 . 这些化合物具有高度的结构多样性,并已证明在疾病的病理生理学中具有重要意义 .
抗癌活性
包括该化合物在内的嘧啶衍生物与抗癌活性有关 . 它们通过抑制真核蛋白激酶发挥作用,真核蛋白激酶在细胞增殖和存活中起着至关重要的作用 . 这使得它们成为癌症治疗的潜在候选者 .
抗菌活性
该化合物已显示出对各种细菌和真菌菌株有希望的抗菌活性 . 这使得它成为开发新型抗菌药物的潜在候选者,特别是在抗生素耐药性不断增强的时代 .
抗炎和镇痛活性
嘧啶衍生物也与抗炎和镇痛活性有关 . 这表明它在治疗以炎症和疼痛为特征的疾病方面具有潜在的应用 .
抗氧化活性
该化合物也可能表现出抗氧化活性 . 抗氧化剂在保护人体细胞免受自由基损伤方面至关重要,自由基与各种慢性疾病有关 .
抗疟疾活性
嘧啶衍生物已显示出潜在的抗疟疾活性 . 这表明可以进一步探索该化合物,以用于抗疟疾药物 .
激酶抑制
该化合物与CDK2的抑制有关,CDK2是一种参与细胞周期调控的蛋白激酶 . 这使得它成为开发针对细胞周期失调药物的潜在候选者,细胞周期失调是许多癌症的常见特征 .
联合疗法
该化合物抗癌和抗菌活性的结合在癌症治疗期间可能特别有利,因为对细菌感染的脆弱性会增加 . 这种双重活性可能有助于优化抗感染效果,同时提高抗肿瘤疗效 .
作用机制
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . Inhibition of protein kinases prevents the phosphorylation process, thereby altering the function of the proteins they were supposed to modify. This can lead to changes in cellular processes that these proteins are involved in .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. For instance, it can impact the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating growth and survival of cells. By inhibiting protein kinases, the compound can disrupt this pathway, potentially leading to decreased cell proliferation and increased cell death .
Pharmacokinetics
This suggests that the compound could be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation, particularly in cancer cells . By inhibiting protein kinases and disrupting the PI3K signaling pathway, the compound can induce cell cycle arrest and apoptosis (programmed cell death), leading to a decrease in the growth of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy could be affected by the presence of other drugs or substances that compete for the same protein targets. Additionally, extreme pH or temperature conditions could potentially affect the compound’s stability and hence its effectiveness .
属性
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(1-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13(14-6-4-3-5-7-14)24-20(28)17-12-26(2)19-18(17)25-22(30)27(21(19)29)16-10-8-15(23)9-11-16/h3-13H,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNLCKTFPYIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride](/img/structure/B2518531.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2518532.png)
![methyl 1-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-2-carboxylate](/img/structure/B2518536.png)



![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2518544.png)
![N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2518545.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)
![3-(ethanesulfonyl)-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2518553.png)
